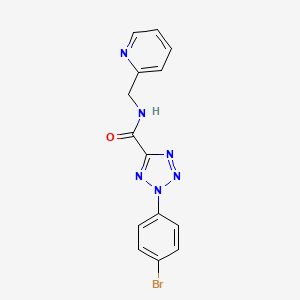

2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide

Description

2-(4-Bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-bromophenyl group and a pyridin-2-ylmethyl carboxamide moiety. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing drug-like properties such as bioavailability and resistance to enzymatic degradation . The pyridin-2-ylmethyl group may facilitate interactions with biological targets through hydrogen bonding or π-π stacking.

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN6O/c15-10-4-6-12(7-5-10)21-19-13(18-20-21)14(22)17-9-11-3-1-2-8-16-11/h1-8H,9H2,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGAKLRHGNYSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide typically involves the formation of the tetrazole ring followed by the introduction of the bromophenyl and pyridinylmethyl groups. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. Subsequent reactions introduce the bromophenyl and pyridinylmethyl groups through nucleophilic substitution and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the tetrazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

Medicine: Research may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of biological molecules, allowing the compound to bind to specific sites and exert its effects.

Comparison with Similar Compounds

Core Heterocyclic Variations

- Tetrazole vs. Pyrazole :

- Target Compound : The tetrazole core (five-membered ring with four nitrogen atoms) offers high dipole moment and metabolic stability.

- 3-(4-Bromophenyl)-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide (): Features a pyrazole core (five-membered ring with two adjacent nitrogen atoms). The carbohydrazide group introduces hydrogen-bonding capacity but may reduce stability compared to tetrazoles .

- 4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide (): Includes a nitro group, enhancing electron-withdrawing effects and reactivity, unlike the bromophenyl group in the target compound .

Substituent Effects

- Bromophenyl Group: Common in the target compound and N-(4-Bromophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide ().

- Pyridine Substituents : The target compound’s pyridin-2-ylmethyl group contrasts with 3-(4-bromophenyl)-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide (), which has a pyridin-4-ylmethylene group. Positional differences (2- vs. 4-) may alter binding orientations in biological systems .

Pharmacological and Physicochemical Properties

Pharmacological Potential

- Kinase Inhibition : Structural analogs like Dasatinib (), a thiazole carboxamide, inhibit tyrosine kinases. The target compound’s tetrazole may offer unique binding modes due to its planar structure and nitrogen density .

- Bromodomain Targeting : Compounds with bromophenyl groups (e.g., ) show affinity for bromodomains; the target compound’s bromine may similarly enhance interactions with epigenetic regulators .

Physicochemical Properties

*Estimated using fragment-based methods.

Key Differentiators

- Metabolic Stability : The tetrazole core in the target compound outperforms pyrazole and carbohydrazide derivatives in resisting oxidative metabolism .

- Target Selectivity : The pyridin-2-ylmethyl group may confer selectivity toward receptors with hydrophobic pockets (e.g., kinases), unlike the pyridin-4-ylmethylene group in , which could favor polar interactions .

Biological Activity

The compound 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and various pharmacological effects of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : The tetrazole ring is synthesized through cyclization reactions involving sodium azide and appropriate nitriles under acidic conditions.

- Introduction of the Bromophenyl Group : This is achieved via Suzuki coupling reactions, where a brominated aromatic compound reacts with a boronic acid derivative.

- Attachment of the Pyridine Group : The pyridin-2-ylmethyl moiety is introduced through an alkylation reaction using suitable alkyl halides.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazole derivatives possess potent activity against bacterial strains such as Enterococcus faecalis and fungi like Candida albicans .

| Compound | Bacterial Activity | Fungal Activity |

|---|---|---|

| 1b | High against E. faecalis | Moderate against C. albicans |

| 1e | Moderate against E. faecalis | High against M. audouinii |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including HepG2 (liver) and MCF-7 (breast) cancer cells. The binding affinity to specific proteins involved in cancer pathways was noted to be higher than that of established chemotherapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural features, particularly the bromophenyl and tetrazole groups, facilitate binding to these targets, modulating their activity and leading to various biological effects .

Case Studies

- In Vivo Analgesic Activity : A study involving derivatives containing the tetrazole ring reported significant analgesic effects in animal models using methods like the acetic acid-induced writhing test .

- Molecular Docking Studies : Molecular docking analysis showed that the compound binds effectively to target proteins involved in disease pathways, suggesting its potential as a lead compound in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.